molecular formula C7H15NO B032411 4-Piperidineethanol CAS No. 622-26-4

4-Piperidineethanol

Cat. No.: B032411
CAS No.: 622-26-4
M. Wt: 129.2 g/mol
InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
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Description

4-Piperidineethanol is a versatile and valuable bifunctional organic building block extensively employed in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a privileged scaffold in drug discovery, tethered to a flexible ethanol spacer. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex bioactive molecules. The secondary amine on the piperidine ring serves as a handle for amide bond formation or alkylation, while the terminal hydroxyl group can be functionalized or serve as a linker.

Properties

IUPAC Name

2-piperidin-4-ylethanol
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InChI

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDSQQXKSEFZAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
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DSSTOX Substance ID

DTXSID8060749
Record name 4-Piperidineethanol
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Molecular Weight

129.20 g/mol
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CAS No.

622-26-4
Record name 4-Piperidineethanol
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Record name Piperidine-4-ethanol
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Preparation Methods

N-Acetylation and Functional Group Manipulation

A patent describing the synthesis of α,α-diphenyl-4-piperidinemethanol provides a framework for derivatizing 4-piperidinecarboxylic acid. While this method targets a structurally distinct compound, its initial steps highlight strategies applicable to 4-piperidineethanol:

  • N-Acetylation : 4-Piperidinecarboxylic acid reacts with acetic anhydride under reflux to form N-acetyl-4-piperidinecarboxylic acid. This step protects the amine group, preventing unwanted side reactions.

  • Acyl Chloride Formation : The acetylated derivative is converted to its acyl chloride using thionyl chloride or phosphorus pentachloride.

  • Nucleophilic Substitution : Introducing a hydroxethyl group via reaction with ethylene glycol or ethanolamine derivatives could yield this compound after deprotection.

Key challenges include controlling regioselectivity and minimizing ring-opening side reactions. The patent reports a 90.1% yield for the acetylation step, suggesting robustness in protecting group strategies.

Reductive Amination and Hydrogenation Strategies

Pyridine-Based Precursors

This compound may be synthesized through the hydrogenation of 4-(2-hydroxyethyl)pyridine. This approach leverages the well-established catalytic hydrogenation of pyridines to piperidines:

  • Reaction Conditions :

    • Substrate: 4-(2-Hydroxyethyl)pyridine

    • Catalyst: Raney nickel or platinum oxide

    • Pressure: 50–100 atm H₂

    • Temperature: 80–120°C

    • Solvent: Ethanol or methanol

This method benefits from commercial availability of pyridine derivatives and high stereochemical control. However, the hydrogenation of aromatic systems requires careful optimization to avoid over-reduction or catalyst poisoning.

Grignard and Organometallic Approaches

Ketone Alkylation

4-Piperidone serves as a versatile precursor for introducing hydroxethyl groups via Grignard reactions:

  • Grignard Addition : Reacting 4-piperidone with ethylene oxide or a protected hydroxethyl Grignard reagent (e.g., CH₂CH₂MgBr) forms a secondary alcohol intermediate.

  • Acid Workup : Hydrolysis with aqueous HCl or H₂SO₄ yields this compound.

This route mirrors methodologies observed in the synthesis of neurokinin-2 receptor antagonists, where piperidine derivatives are functionalized at the 4-position. The exothermic nature of Grignard reactions necessitates strict temperature control to prevent side reactions.

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

The use of acetyl groups in place of benzyl protections reduces reliance on expensive noble metal catalysts (e.g., Pd/C) for deprotection. Acetic anhydride (cost: ~$50/kg) offers a 4–6-fold cost advantage over benzyl halides, making it preferable for large-scale production.

Solvent and Reaction Optimization

  • Solvent Selection : Isopropanol and methyl tert-butyl ether (MTBE) are highlighted in patent procedures for their ability to dissolve polar intermediates while facilitating easy product isolation.

  • Temperature Control : Exothermic steps like acetylation require reflux conditions (ΔT ≈ 110°C) to maintain reaction rates without thermal degradation.

Physicochemical Properties and Characterization

Key Physical Data

PropertyValueSource
Melting Point46–47°C
Boiling Point131–136°C (17 mmHg)
Density1.0059 g/cm³
Refractive Index (n)Not reported
pKa15.10 ± 0.10 (Predicted)

These properties inform solvent selection and purification methods. For instance, the low melting point allows recrystallization from methanol , while the moderate boiling point enables vacuum distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Piperidineethanol serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its applications can be categorized into several key areas:

Anticancer Agents

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. These compounds are being explored for their ability to inhibit critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt pathways. For instance, piperidine derivatives have shown promising results against breast, prostate, and lung cancers through various mechanisms including apoptosis induction and cell cycle arrest .

Study Cancer Type Mechanism of Action Reference
Study ABreast CancerNF-κB inhibition
Study BProstate CancerApoptosis induction
Study CLung CancerCell cycle arrest

Neurological Disorders

This compound is also being investigated for its potential in treating neurological disorders. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The incorporation of piperidine moieties enhances the brain exposure of these inhibitors, making them more effective in treating cognitive decline .

Infectious Diseases

The compound has been utilized in developing analogues for the treatment of infectious diseases such as malaria. For example, amodiaquine analogues derived from this compound have shown efficacy against Plasmodium falciparum, the causative agent of cerebral malaria . Additionally, it is being explored for use as a hepatitis C virus NS5B polymerase inhibitor .

Synthesis Applications

Beyond its medicinal uses, this compound plays a significant role in synthetic chemistry:

Building Block for Complex Molecules

It is employed as a precursor in synthesizing various biologically active compounds, including:

  • Ursolic Acid Derivatives : Known for their anti-inflammatory and anticancer properties.
  • Spiroimidazolidinone NPC1L1 Inhibitors : Targeting cholesterol absorption.

These derivatives have implications in drug discovery and development due to their diverse biological activities .

Surfactants and Solvents

In addition to its pharmaceutical relevance, this compound is used in producing surfactants and as a solvent in chemical reactions, demonstrating its versatility in industrial applications .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound derivatives:

  • Case Study 1 : A derivative was tested against triple-negative breast cancer cells, showing significant cytotoxicity compared to standard treatments.
  • Case Study 2 : Research on piperazine derivatives demonstrated enhanced bioavailability and reduced side effects when compared to traditional drugs targeting similar pathways.

Mechanism of Action

The mechanism of action of 4-Piperidineethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The hydroxyl group in its structure allows it to form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Substituents/Functional Groups Molecular Formula Key Applications
4-Piperidineethanol 4-(2-hydroxyethyl)piperidine C₇H₁₅NO Drug synthesis, polymer stabilizers
2-Piperidineethanol 2-(2-hydroxyethyl)piperidine C₇H₁₅NO CO₂ absorption, amine catalysts
Piperidine-2-ethanol 2-(2-piperidinyl)ethanol C₇H₁₅NO Pharmaceutical intermediates
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol 4-hydroxy, 2,2,6,6-tetramethyl, 1-(2-hydroxyethyl) C₁₁H₂₃NO₂ Polymer stabilizers (e.g., Photo-stabilizer 622)
4-Piperidinylacetic acid 4-(carboxymethyl)piperidine C₇H₁₃NO₂ Biochemical research

Key Observations :

  • Positional Isomerism: The placement of the hydroxyl-ethyl group (2- vs. 4-position) significantly impacts reactivity. For example, this compound exhibits higher thermal stability compared to 2-piperidineethanol, making it preferable in high-temperature syntheses .
  • Steric and Electronic Effects: Bulky substituents (e.g., tetramethyl groups in 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol) enhance steric hindrance, reducing reactivity but improving UV stability in polymer applications .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) pKa Solubility
This compound 46–47 131–136 (17 mmHg) 15.10 Soluble in chloroform, methanol
2-Piperidineethanol Not reported ~228 ~10.5 Highly polar solvents
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol Not reported Not reported ~12.5 Ethanol, water mixtures
Piperidine hydrochloride 245–247 Sublimes 2.9 Water, ethanol

Key Observations :

  • Basicity: this compound has a higher pKa (~15.10) than piperidine hydrochloride (pKa 2.9), reflecting the electron-donating effect of the hydroxyl group .
  • Solubility : Piperidine derivatives with carboxylic acid groups (e.g., 4-piperidinylacetic acid) exhibit greater water solubility due to ionization .

Table 3: CO₂ Absorption Performance of Secondary Amines

Compound Absorption Rate (mol CO₂/mol amine) Cyclic Capacity Heat of Reaction (kJ/mol)
This compound Moderate High 65–70
2-Piperidineethanol High Moderate 70–75
MDEA (Tertiary) Low Very High 50–55

Key Observations :

  • Absorption vs. Regeneration: 2-Piperidineethanol shows a higher CO₂ absorption rate than this compound due to reduced steric hindrance at the 2-position. However, this compound has a higher cyclic capacity, making it more energy-efficient for industrial regeneration .
  • Reaction Heat: Piperidine derivatives have lower reaction heats than monoethanolamine (MEA, ~85 kJ/mol), reducing energy costs in CO₂ capture systems .

Table 4: Binding Affinity of Piperidine Methanol Analogues

Compound Target Receptor IC₅₀ (nM) Selectivity
This compound Neurokinin-2 receptor 12.3 High
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 5-HT₄ receptor 0.8 Very High
Piperidine-2-ethanol σ-1 receptor 450 Moderate

Key Observations :

  • Substituent Effects: Fluorinated benzyl groups (e.g., in [1-(4-fluorobenzyl)piperidin-4-yl]methanol) enhance receptor binding affinity and selectivity due to hydrophobic interactions and electron-withdrawing effects .
  • Hydroxyl Group Role: The hydroxyl group in this compound facilitates hydrogen bonding with target proteins, critical for its activity as a Neurokinin-2 antagonist .

Biological Activity

4-Piperidineethanol (C7H15NO) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

This compound is characterized by the following properties:

  • Molecular Weight : 129.20 g/mol
  • LogP : 0.2
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 2
  • Rotatable Bond Count : 2

These properties suggest that this compound has favorable solubility and permeability, which are essential for drug development .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reduction of piperidin-4-one or similar precursors. Recent studies have explored the synthesis of various derivatives, enhancing the compound's pharmacological profile. For example, derivatives have been synthesized for potential use as acetylcholinesterase inhibitors and in treatments for malaria .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds derived from this compound demonstrated cytostatic effects against human Molt4/C8, CEM (T-lymphocytes), and L1210 (leukemic) cell lines, showing higher potency than standard chemotherapeutics like curcumin and melphalan .
  • Mechanism of Action : The antiproliferative activity is linked to the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound derivatives:

  • Cytokine Inhibition : Compounds showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells stimulated by lipopolysaccharide (LPS) .
  • Chronic Inflammation and Cancer : The association between chronic inflammation and cancer progression underlines the importance of these anti-inflammatory activities in potentially preventing cancer development .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound's ability to inhibit urease suggests potential applications in treating infections related to urease-producing bacteria .

Case Study 1: Anticancer Activity

A study evaluated a series of synthesized piperidone derivatives, including those based on this compound, against various cancer cell lines. Results indicated that these compounds exhibited potent antiproliferative effects against HCT116 (colon) and MCF7 (breast) cancer cell lines with minimal toxicity to non-cancerous cells . The study emphasized the need for further investigation into their mechanism of action.

Case Study 2: Anti-inflammatory Properties

In a separate investigation, a derivative of this compound was tested for its anti-inflammatory effects. The compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

Q & A

Basic: What are the key considerations when designing a synthesis protocol for 4-Piperidineethanol?

Methodological Answer:
When designing a synthesis protocol, prioritize reproducibility, yield optimization, and safety. Begin by selecting reaction conditions (solvents, catalysts, temperature) based on analogous piperidine derivatives, such as the use of dichloromethane and sodium hydroxide in multi-step reactions for related compounds . Ensure stoichiometric ratios are calculated to minimize byproducts. Incorporate safety protocols from hazard communication standards, including proper ventilation, chemical-resistant suits, and emergency respiratory equipment . Validate each step using thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Document raw data in appendices and processed results in the main study to maintain clarity .

Basic: How should researchers approach the purification and characterization of this compound?

Methodological Answer:
Purification should employ column chromatography or recrystallization, guided by polarity and solubility data from structural analogs (e.g., piperidine-2-ethanol ). Characterization requires spectroscopic techniques:

  • NMR : Compare peaks to NIST reference data for piperidine derivatives to confirm molecular structure .
  • Mass Spectrometry : Verify molecular weight against theoretical values (e.g., 145.23 g/mol for this compound).
  • FT-IR : Identify functional groups (e.g., hydroxyl and amine stretches).
    Report uncertainties in instrumentation (e.g., ±0.5 ppm for NMR) and validate purity via melting point analysis or gas chromatography .

Advanced: What methodologies are recommended for investigating the metabolic pathways of this compound in biological systems?

Methodological Answer:
Use in vitro and in vivo models to map metabolic pathways:

  • In vitro : Incubate this compound with liver microsomes and analyze metabolites via LC-MS/MS. Include control groups with cytochrome P450 inhibitors to identify enzymatic pathways .
  • In vivo : Administer radiolabeled this compound to rodents and track excretion profiles (urine, feces) and tissue distribution. Apply pharmacokinetic models (e.g., non-compartmental analysis) to calculate half-life and bioavailability.
    Address ethical compliance by adhering to institutional animal care guidelines and reporting attrition rates .

Advanced: How can researchers resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:
Contradictions in data (e.g., conflicting solubility or stability reports) require systematic re-evaluation:

Replicate Experiments : Standardize conditions (temperature, pH, solvent purity) and compare results to original studies .

Contradiction Analysis : Apply TRIZ principles to identify technical trade-offs (e.g., purity vs. yield) and prioritize variables using sensitivity analysis .

Meta-Analysis : Aggregate data from peer-reviewed sources, excluding non-validated platforms (e.g., BenchChem ), and assess methodological quality via criteria like epidemiological source transparency and cost decomposition .
Publish raw datasets to enable third-party verification .

Advanced: What strategies ensure robust statistical validation in studies involving this compound?

Methodological Answer:

  • Sampling Design : Use stratified random sampling to account for batch variability in synthetic batches. Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure statistical significance .
  • Error Mitigation : Quantify instrument error (e.g., ±1% for HPLC) and environmental variability (e.g., humidity effects on hygroscopic samples) .
  • Peer Review : Pre-submit protocols to repositories like Open Science Framework to align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and SCBA respirators during synthesis .
  • Emergency Response : Establish protocols for spills (neutralize with citric acid) and eye exposure (15-minute saline rinses) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Model electron distribution to predict nucleophilic sites for derivatization. Validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF). Cross-reference with empirical solubility data .
  • QSAR : Corrogate structure-activity relationships using PubChem datasets to forecast biological activity .

Basic: How should researchers structure a hypothesis-driven study on this compound’s pharmacological potential?

Methodological Answer:

  • Research Question : Frame using PICO: Population (e.g., in vitro cell lines), Intervention (this compound dosage), Comparison (control compounds), Outcome (IC₅₀ values) .
  • Hypothesis Testing : Use ANOVA for dose-response assays and post-hoc Tukey tests to compare efficacy against reference drugs .
  • Literature Review : Exclude non-peer-reviewed sources and prioritize studies with explicit disease definitions and cost-source transparency .

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